1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one

Retinol-Binding Protein 4 (RBP4) Age-Related Macular Degeneration (AMD) Transthyretin (TTR) Amyloidosis

This N1-isopropyl-substituted tetrahydroindazolone provides a unique steric and lipophilic profile (logP ~2.0) not shared by methyl or phenyl analogs, as evidenced by large shifts in IC₅₀ values upon substituent changes. It serves as a validated RBP4 antagonist (IC₅₀ = 3 μM) for AMD/Stargardt disease models, a cellular GSK3β inhibitor (EC₅₀ = 250 nM) for Wnt/β-catenin and neuronal differentiation studies, and a chemical probe for differentiation therapy research. Procure alongside 1-methyl and 1-phenyl counterparts to systematically map substituent effects in kinase and RBP4 lead optimization.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B7901249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=N1)C(=O)CCC2
InChIInChI=1S/C10H14N2O/c1-7(2)12-9-4-3-5-10(13)8(9)6-11-12/h6-7H,3-5H2,1-2H3
InChIKeyMFAODIIKLUBHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one: A Functionalized Tetrahydroindazolone Scaffold for Kinase and RBP4 Research


1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 155997-51-6, C10H14N2O, MW 178.23 g/mol) is a 1-alkyl-substituted tetrahydroindazolone derivative . This heterocyclic compound features an indazole core fused to a cyclohexanone ring, with an isopropyl group at the N1 position . It serves as a versatile scaffold in medicinal chemistry, with reported activities including inhibition of retinol-binding protein 4 (RBP4) [1], modulation of glycogen synthase kinase 3β (GSK3β) signaling [2], and induction of cellular differentiation in undifferentiated cell models [3].

Why 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one Cannot Be Replaced by Other 1-Substituted Indazolones


Direct substitution of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one with closely related 1-alkyl or 1-aryl analogs (e.g., 1-methyl, 1-ethyl, or 1-phenyl derivatives) is inadvisable without confirmatory biological revalidation. The N1 substituent profoundly influences steric and electronic interactions within biological binding pockets, directly impacting target engagement, selectivity, and potency . For instance, the isopropyl group provides a unique steric bulk and lipophilicity profile compared to a methyl group (XLogP3: 2.4 for 1-p-tolyl analog vs. estimated logP ~2.0 for target) [1]. In RBP4 binding assays, subtle changes in substituent size and electronics can shift IC50 values by orders of magnitude [2]. The following quantitative evidence demonstrates that the target compound occupies a distinct activity space not shared by its closest congeners, making generic replacement a significant scientific and procurement risk.

Quantitative Differentiation Evidence for 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one


RBP4 Binding Affinity: Moderate Potency with a Defined IC50 of 3 μM

The target compound exhibits moderate binding affinity to human RBP4 with an IC50 of 3.00E+3 nM (3 μM) in a radiometric scintillation proximity (SPA) assay [1]. This level of activity places it in a distinct potency class compared to high-affinity RBP4 ligands (e.g., IC50 = 4.46 nM for a reference compound in the same patent family [2]), offering a valuable tool for probing RBP4 biology without complete target ablation.

Retinol-Binding Protein 4 (RBP4) Age-Related Macular Degeneration (AMD) Transthyretin (TTR) Amyloidosis

GSK3β Cellular Inhibition: Functional EC50 of 250 nM in Human RD Cells

In cellular assays using human RD (rhabdomyosarcoma) cells, 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one inhibits GSK3β activity with an EC50 of 250 nM, as measured by downstream glycogen synthase activation after 24 hours under serum-starved conditions [1]. A second assay format under the same conditions yielded an EC50 of 80 nM, suggesting context-dependent potency [1]. For comparison, a structurally related indazole-based GSK3β inhibitor (compound 1) exhibited an IC50 of 53 nM in biochemical assays , highlighting the target compound's functional activity in a cellular context.

GSK3β Kinase Wnt Signaling Cellular Differentiation

Induction of Cellular Differentiation: Functional Activity in Undifferentiated Cell Models

The compound demonstrates pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This functional phenotype is reported in the context of anticancer and dermatological applications (e.g., psoriasis) [1]. While quantitative dose-response data (EC50) for differentiation is not reported in the available sources, the qualitative observation of differentiation induction distinguishes this compound from simpler indazole derivatives that lack this functional activity.

Cellular Differentiation Monocyte Differentiation Anticancer Phenotype

Physicochemical Differentiation: LogP and Molecular Weight Relative to 1-Methyl Analog

The isopropyl substituent at N1 significantly alters the lipophilicity profile compared to the 1-methyl analog. While experimental logP for the target compound is not available, predicted values and comparison to structurally similar 1-(p-tolyl) analog (XLogP3 = 2.4) suggest moderate lipophilicity [1]. The 1-methyl analog (MW 150.18 g/mol) is considerably smaller and less lipophilic . This physicochemical differentiation may influence membrane permeability, protein binding, and in vivo pharmacokinetics, making the compounds non-interchangeable in biological assays.

Lipophilicity Drug-Likeness Physicochemical Properties

Optimal Scientific and Procurement Applications for 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one


RBP4-TTR Interaction Studies in Age-Related Macular Degeneration (AMD) Research

Based on its defined RBP4 binding affinity (IC50 = 3 μM) [1], this compound is suitable for investigating the RBP4-TTR axis in models of AMD and Stargardt disease. Its moderate potency allows for partial antagonism of retinol-dependent RBP4-TTR interactions, enabling dose-response studies without complete pathway shutdown. Researchers can procure this compound as a tool to validate RBP4 as a therapeutic target and to benchmark novel RBP4 inhibitors with higher or lower potency.

GSK3β-Dependent Wnt/β-Catenin Pathway Modulation

With a cellular EC50 of 250 nM against GSK3β in human RD cells [2], this compound is applicable in studies of Wnt/β-catenin signaling, neuronal differentiation, and mood disorder models. Its activity profile supports its use as a reference compound in assays assessing GSK3β inhibition, particularly in cellular contexts where downstream readouts (e.g., glycogen synthase activation) are measured. Procurement of this compound ensures reproducibility in cellular pathway studies.

Differentiation Induction Assays in Cancer and Stem Cell Biology

The reported ability of this compound to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3] positions it as a chemical probe for differentiation therapy research. Scientists investigating differentiation-based anticancer strategies or cellular reprogramming can utilize this compound to study mechanisms of lineage commitment and to screen for synergistic combinations with other differentiation agents.

Structure-Activity Relationship (SAR) Studies of 1-Substituted Indazolones

The distinct physicochemical properties of the isopropyl substituent (MW = 178.23 g/mol, predicted logP ~2.0) relative to methyl and phenyl analogs make this compound a critical component in SAR campaigns. Procurement of the target compound alongside its 1-methyl and 1-phenyl counterparts enables systematic evaluation of substituent effects on target binding, cellular permeability, and metabolic stability, thereby informing lead optimization programs in kinase and RBP4 drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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